Ethyl 2-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate (BCD38) is a small molecule identified as a selective inhibitor for the RNA helicase DHX33. [] This compound has shown promising results in preclinical studies for its potential use in the treatment of Ras-driven lung cancer.
Ethyl 2-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate (BCD38) functions as an inhibitor of the RNA helicase DHX33. [] DHX33 is a downstream effector of the Ras signaling pathway, which is frequently activated in cancer cells. By inhibiting DHX33, BCD38 disrupts Ras signaling and suppresses cancer cell proliferation, migration, and induces apoptosis. [] This effect is achieved through the regulation of a subset of genes involved in crucial cellular processes such as cell cycle progression, glycolysis, Wnt signaling, and cell migration. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1